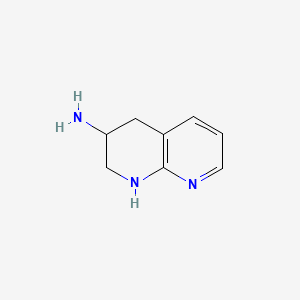
1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine is a heterocyclic compound with the molecular formula C8H12N2. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with an amine group at the 3-position, making it a valuable scaffold for the development of various pharmaceuticals and chemical agents .
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement .
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For example, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts can produce trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides to form N-alkyl-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinones, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine has numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1,8-naphthyridin-3-amine can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the naphthyridine core and exhibit distinct biological activities.
1,6-Naphthyridines: Similar to 1,5-naphthyridines, these compounds have unique properties and applications.
1,8-Naphthyridines: This class includes compounds like gemifloxacin, which is used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific structure and the presence of the amine group at the 3-position, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydro-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C8H11N3/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-3,7H,4-5,9H2,(H,10,11) |
Clé InChI |
KNOPCLJPOAKMFF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=C1C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
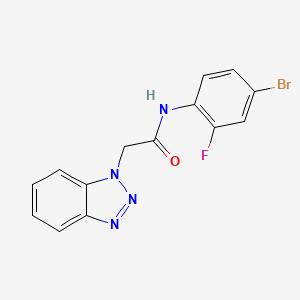
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)


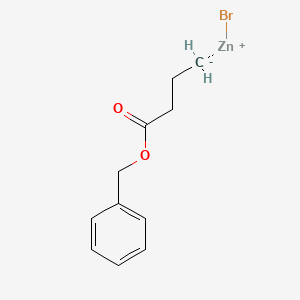
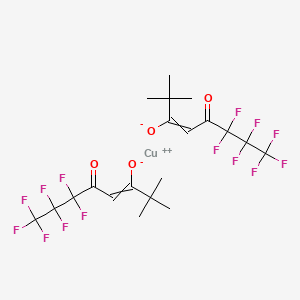
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
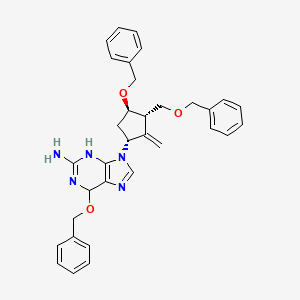
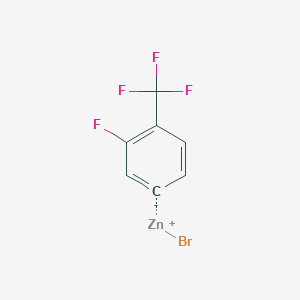
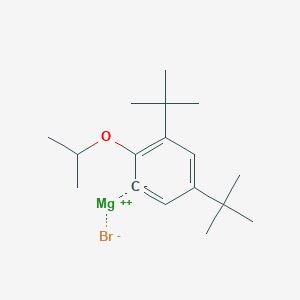

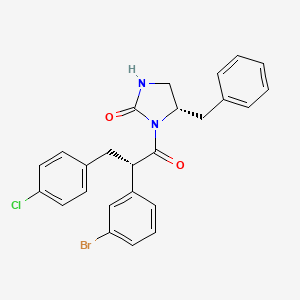
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
